molecular formula C22H38FNO2S2 B11952452 3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride CAS No. 3848-72-4

3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride

Cat. No.: B11952452
CAS No.: 3848-72-4
M. Wt: 431.7 g/mol
InChI Key: CNQWMIBHLGBOCY-UHFFFAOYSA-N
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Description

3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride is a complex organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of both amino and sulfonyl fluoride groups in the molecule makes it a versatile intermediate for various chemical reactions.

Properties

CAS No.

3848-72-4

Molecular Formula

C22H38FNO2S2

Molecular Weight

431.7 g/mol

IUPAC Name

3-amino-4-hexadecylsulfanylbenzenesulfonyl fluoride

InChI

InChI=1S/C22H38FNO2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-27-22-17-16-20(19-21(22)24)28(23,25)26/h16-17,19H,2-15,18,24H2,1H3

InChI Key

CNQWMIBHLGBOCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC1=C(C=C(C=C1)S(=O)(=O)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method is the nucleophilic substitution reaction where a sulfonyl chloride precursor reacts with a fluoride source under controlled conditions. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of sulfonyl fluorides often employs large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentration is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, which can be beneficial in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride is unique due to the presence of a long hexadecylthio chain, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other sulfonyl fluorides and can lead to different biological and chemical properties .

Biological Activity

3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered interest in biological research due to its potential inhibitory effects on various enzymes and biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride
  • CAS Number : 3848-72-4
  • Molecular Formula : C20H34N1O2S2F1
  • Molecular Weight : 392.54 g/mol

The primary mechanism of action for 3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride involves its interaction with serine proteases and other enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of these enzymes, leading to irreversible inhibition. This property is crucial for its potential therapeutic applications, particularly in inflammatory and cancer-related pathways.

Enzyme Inhibition

Research has demonstrated that compounds with a sulfonyl fluoride moiety, including 3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride, exhibit significant inhibitory activity against various serine proteases. A notable study indicated that the presence of the sulfonyl fluoride group was essential for the inhibitory activity against NADPH oxidase, which plays a critical role in oxidative stress responses in cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although detailed mechanisms and efficacy data remain limited.

Case Studies

  • Inhibition of NADPH Oxidase Activation :
    • A study highlighted the ability of 3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride to prevent the activation of NADPH oxidase in macrophages, thereby reducing superoxide production. This suggests a potential role in modulating inflammatory responses .
  • Serine Protease Inhibition :
    • The compound was shown to inhibit serine proteases effectively, which could have implications for therapeutic strategies targeting diseases characterized by excessive protease activity, such as cancer and chronic inflammation .

Comparative Analysis

Compound Biological Activity Mechanism of Action
3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluorideInhibits NADPH oxidase; antimicrobial potentialCovalent modification of serine residues
AEBSF (Analog)Inhibits NADPH oxidaseSimilar covalent interaction with serine proteases
Other sulfonyl fluoridesVaries widely; some show enzyme inhibitionDepends on specific structure

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